molecular formula C7H7ClN2O B12955302 1-(3-Amino-5-chloropyridin-2-YL)ethanone

1-(3-Amino-5-chloropyridin-2-YL)ethanone

Cat. No.: B12955302
M. Wt: 170.59 g/mol
InChI Key: CZIIWMPKQBZEQT-UHFFFAOYSA-N
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Description

Academic Significance of Aminopyridine and Halopyridine Scaffolds

The functional groups attached to the pyridine (B92270) ring in 1-(3-Amino-5-chloropyridin-2-YL)ethanone lend it considerable academic and practical importance. Aminopyridines and halopyridines are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to a variety of biological targets with high affinity. nih.govrsc.org

Aminopyridine Scaffolds: The aminopyridine moiety is a cornerstone in drug design and synthetic chemistry. rsc.orgresearchgate.net Aminopyridines are derivatives of pyridine that contain one or more amino groups. rsc.org Their unique structural properties allow for a wide range of interactions with enzymes and receptors, leading to significant biological and pharmacological effects. rsc.orgresearchgate.net Many FDA-approved drugs contain this scaffold, highlighting its therapeutic relevance. nih.govrsc.org The amino group can act as a hydrogen bond donor, a nucleophile, or a base, and its presence can significantly influence the physicochemical properties of the parent molecule, such as solubility and bioavailability. rsc.orgresearchgate.net

Halopyridine Scaffolds: Halogenated pyridines, or halopyridines, are also of great importance in synthetic chemistry. The halogen atom, in this case, chlorine, serves as a versatile functional handle. It is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. wikipedia.org This reactivity is crucial for the construction of complex molecular frameworks. Furthermore, the electronic-withdrawing nature of the chlorine atom can modify the reactivity of the pyridine ring itself, influencing its susceptibility to electrophilic or nucleophilic attack. In medicinal chemistry, the incorporation of halogen atoms can enhance binding affinity, improve metabolic stability, and increase membrane permeability of drug candidates. researchgate.net

Role of Ethanone (B97240) Derivatives in Heterocyclic Chemistry

The ethanone (or acetyl) group attached to a heterocyclic ring, such as pyridine, plays a pivotal role in organic synthesis. Ketones are among the most versatile functional groups, participating in a vast number of chemical transformations.

The acetyl group in a molecule like this compound provides a reactive site for a variety of synthetic manipulations. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The adjacent methyl protons are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the side chain.

Common transformations involving the ethanone group include:

Condensation reactions: Such as the aldol (B89426) condensation, to form larger carbon skeletons. rsc.org

Reductions: To form the corresponding alcohol.

Oxidations: Such as the haloform reaction.

Formation of imines and enamines: Through reaction with amines.

These transformations are fundamental in building the molecular complexity required for pharmaceuticals and other functional materials.

Positioning of this compound within Pyridine-Based Organic Synthesis

Pyridine-based organic synthesis is a cornerstone of modern chemistry, aimed at producing a vast array of functional molecules. researchgate.netorganic-chemistry.org The synthesis of substituted pyridines often relies on multi-step sequences, starting from simpler precursors. rsc.orgorganic-chemistry.org Compounds like this compound are best understood as key intermediates within these synthetic pathways.

Its structure is a convergence of the important scaffolds discussed above, making it a pre-functionalized building block. A synthetic chemist could utilize this compound to rapidly assemble more complex target molecules. For instance, the amino group could be acylated or alkylated, while the ethanone group could undergo condensation or reduction. The chloro group offers a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other carbon-based substituents.

The strategic placement of these three distinct functional groups allows for selective and sequential reactions, providing a high degree of control over the final molecular architecture. This makes this compound a valuable starting material or intermediate for generating libraries of diverse compounds for drug discovery and materials science applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Canonical SMILES CC(=O)C1=C(N)C=C(C=N1)Cl
Physical Form Solid

Table 2: Comparison of Key Heterocyclic Scaffolds

ScaffoldKey FeaturesRole in Synthesis
Aminopyridine Basic nitrogen, nucleophilic amino group, hydrogen bonding capability. rsc.orgBuilding block for pharmaceuticals, influences solubility and biological interactions. rsc.orgresearchgate.net
Halopyridine Halogen as a leaving group, modifies ring electronics. wikipedia.orgIntermediate for cross-coupling reactions, introduction of diverse functional groups. wikipedia.org
Pyridine Aromatic, weakly basic, stable heterocyclic ring. wikipedia.orgCore structure for a vast range of agrochemicals, pharmaceuticals, and natural products. researchgate.netnih.gov

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(3-amino-5-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,9H2,1H3

InChI Key

CZIIWMPKQBZEQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Amino 5 Chloropyridin 2 Yl Ethanone

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The unique electronic properties of the pyridine ring, characterized by its electron-deficient nature, necessitate specific strategies for regioselective functionalization. The presence of both an activating amino group and a deactivating, yet ortho-para directing, chloro group in the target molecule adds another layer of complexity to its synthesis.

Regioselective Amination Techniques for Pyridine Systems

Achieving regioselective amination of pyridine rings is a critical step in the synthesis of many functionalized pyridines. Direct amination of a pre-existing chloropyridine can be challenging. For instance, the direct amination of 5-chloropyridine with strong bases like potassium amide in liquid ammonia (B1221849) can proceed through a reactive 3,4-pyridyne intermediate, potentially leading to a mixture of 3- and 4-amino isomers.

A more controlled approach involves the use of pyridine N-oxides. A process for the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides has been developed using saccharin (B28170) as an ammonium (B1175870) surrogate. This method allows for high conversions under mild conditions and, following in situ deprotection, yields substituted aminopyridines with high regioselectivity. acs.org

Directed Halogenation Procedures for Controlled Substitution

The introduction of a chlorine atom at a specific position on the pyridine ring requires careful consideration of the directing effects of existing substituents. In the synthesis of precursors like 2-amino-5-chloropyridine (B124133), the chlorination of 2-aminopyridine (B139424) is a key step. guidechem.comgoogle.comgoogle.com The amino group at C2 directs the incoming electrophile to the C5 position.

To achieve selective monochlorination and avoid the formation of dichlorinated byproducts, the reaction is often carried out in a strongly acidic medium. google.com This protonates the pyridine nitrogen, and the resulting pyridinium (B92312) species undergoes chlorination with agents like chlorine gas, hypochlorous acid, or N-chlorosuccinimide. google.comgoogle.com One patented method describes the use of hydrochloric acid and sodium hypochlorite (B82951) for the oxidative chlorination of 2-aminopyridine, yielding 2-amino-5-chloropyridine. google.com

Methods for Acetyl Moiety Introduction

The introduction of an acetyl group onto the pyridine ring can be accomplished through several methods. The Friedel-Crafts acylation is a classic method for acylating aromatic rings, though its application to electron-deficient pyridines can be challenging and often requires harsh conditions.

For a substrate like 3-amino-5-chloropyridine (B188169), the amino group is a primary site for acylation. However, to introduce the acetyl group onto the ring at the C2 position, a directed approach is necessary. The directing effects of the amino group at C3 and the chloro group at C5 both favor electrophilic attack at the C2 position, suggesting that a direct acylation could be regioselective.

Alternatively, a multi-step sequence can be employed. This could involve the introduction of a group at the C2 position that can be later converted to an acetyl group.

Precursor Synthesis and Transformation Pathways

The synthesis of 1-(3-amino-5-chloropyridin-2-yl)ethanone can be approached through various synthetic routes, often involving the initial synthesis of a key precursor followed by subsequent transformations.

Synthesis from Related Halogenated Aminopyridines (e.g., 2-amino-5-chloropyridine)

A common precursor for the synthesis of the target compound is 2-amino-5-chloropyridine. guidechem.comnih.gov This intermediate can be synthesized from 2-aminopyridine through a multi-step process. guidechem.com

A reported synthetic route involves the following sequence:

Nitration: 2-aminopyridine is nitrated to introduce a nitro group. guidechem.com

Acetylation: The amino group is acetylated to protect it during subsequent steps. guidechem.com

Reduction: The nitro group is reduced to an amino group. guidechem.com

Chlorination: A diazonium salt is formed from the newly introduced amino group and then displaced with a chloride ion. guidechem.com

Hydrolysis: The acetyl protecting group is removed to yield 2-amino-5-chloropyridine. guidechem.com

Once 2-amino-5-chloropyridine is obtained, further functionalization is required to introduce the amino group at the 3-position and the acetyl group at the 2-position. A plausible route from 2-amino-5-chloropyridine could involve nitration at the 3-position, followed by reduction of the nitro group to an amine, and subsequent acylation at the 2-position.

Table 1: Synthesis of 2-amino-5-chloropyridine from 2-aminopyridine

StepReactionReagents and ConditionsProduct
1NitrationConcentrated nitric acid, concentrated sulfuric acid5-Nitro-2-aminopyridine
2AcetylationAcetic anhydride (B1165640)2-Acetamido-5-nitropyridine
3ReductionIron powder, acetic acid5-Amino-2-acetamidopyridine
4Sandmeyer ReactionSodium nitrite, hydrochloric acid, cuprous chloride2-Acetamido-5-chloropyridine
5HydrolysisConcentrated hydrochloric acid, heat2-Amino-5-chloropyridine

This table outlines a general, multi-step synthesis based on established chemical transformations. guidechem.com

Multi-step Convergent and Divergent Synthetic Routes

The synthesis of highly substituted pyridines often employs convergent or divergent strategies to build complexity efficiently. youtube.comyoutube.comyoutube.comyoutube.com

In a convergent synthesis , different fragments of the target molecule are prepared separately and then joined together in the later stages of the synthesis. For this compound, this could involve the synthesis of a suitably functionalized pyridine precursor and a separate reagent to introduce the acetyl group.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures. Starting from a key intermediate like 3-amino-5-chloropyridine, one could envision divergent pathways to introduce different acyl groups at the 2-position.

A plausible multi-step synthesis starting from 3-amino-5-chloropyridine could involve the protection of the amino group, followed by a directed ortho-metalation at the C2 position and subsequent reaction with an acetylating agent. The final step would be the deprotection of the amino group.

Table 2: Plausible Divergent Synthesis from 3-Amino-5-chloropyridine

StepReactionReagents and ConditionsIntermediate/Product
1Protection of Amino GroupBoc-anhydride, basetert-Butyl (5-chloropyridin-3-yl)carbamate
2Directed Ortho-metalationn-Butyllithium, THF, low temperature2-Lithio-3-(Boc-amino)-5-chloropyridine
3AcylationN,N-Dimethylacetamide1-(3-(Boc-amino)-5-chloropyridin-2-yl)ethanone
4DeprotectionTrifluoroacetic acidThis compound

This table presents a hypothetical synthetic route based on established methodologies in pyridine chemistry.

Reactivity and Chemical Transformations of 1 3 Amino 5 Chloropyridin 2 Yl Ethanone

Reactivity of the Aminopyridine Moiety

The aminopyridine portion of the molecule is characterized by the presence of an amino group and a chlorine atom attached to the pyridine (B92270) ring. These substituents influence the ring's electron density and determine its susceptibility to various reactions.

Nucleophilic Substitution Reactions

The chlorine atom at the C-5 position of the pyridine ring is susceptible to nucleophilic substitution, although its reactivity is less than that of halogens at the C-2 or C-4 positions. This substitution can be achieved with various nucleophiles, often requiring specific reaction conditions such as elevated temperatures or the presence of a base or catalyst. For instance, oxygen- and sulfur-based nucleophiles can displace the chlorine atom to yield valuable derivatives.

The success of nucleophilic aromatic substitution (SNAr) on halopyridines is influenced by the nature of the halogen. The typical reactivity order, known as the "element effect," is F > Cl ≈ Br > I, suggesting that the initial addition of the nucleophile is often the rate-determining step. researchgate.net While the chlorine at the C-5 position is less activated towards nucleophilic attack compared to positions ortho or para to the ring nitrogen, these reactions remain a viable pathway for functionalization.

Condensation and Cyclization Reactions

The amino group in the 3-position, coupled with the acetyl group at the 2-position, provides a scaffold for various condensation and cyclization reactions. These transformations are crucial for the synthesis of fused heterocyclic systems. For example, 2-aminopyridine (B139424) derivatives can undergo condensation reactions with various carbonyl compounds. researchgate.net Unexpected condensation products have been observed in reactions of 2-aminopyridine with barbituric acid derivatives, suggesting complex reaction pathways that can resemble a Mannich-type process. scielo.org.mx

Furthermore, the strategic placement of the amino and acetyl groups can facilitate intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heteroaromatic compounds. Multicomponent reactions involving aminopyridine derivatives, such as those with enaminones and malononitrile, offer an efficient route to complex pyridine structures. nih.gov

Derivatization Pathways involving the Amino Group

The amino group at the C-3 position is a primary site for a variety of chemical modifications, including acylation, alkylation, and arylation.

Acylation: The amino group can be readily acylated to form the corresponding amides. For instance, treatment with an acylating agent like acetic anhydride (B1165640) would yield the N-acetyl derivative.

Alkylation and Arylation: While direct alkylation of the amino group can sometimes be challenging, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a controlled method for forming C-N bonds with aryl and alkyl halides. These palladium- or nickel-catalyzed reactions often employ specialized phosphine (B1218219) ligands to facilitate the coupling under milder conditions than traditional methods.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups.

Reactivity of the Ethanone (B97240) Moiety

The ethanone (acetyl) group attached to the C-2 position of the pyridine ring offers another handle for chemical transformations, primarily involving the carbonyl group and the adjacent alpha-carbon.

Carbonyl Group Transformations (e.g., Reduction, Oxidation)

The carbonyl group of the ethanone moiety can undergo both reduction and oxidation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. wikipedia.org Common reagents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of reducing agent can influence the outcome, especially in the presence of other reducible functional groups. wikipedia.org Studies on the biotransformation of 2-acetylpyridine (B122185) have shown that enantioselective reduction of the carbonyl group can occur. nih.gov Electrochemical methods have also been explored for the reduction of the carbonyl group in acetylpyridines. acs.org

Oxidation: While the oxidation of a ketone is generally less common than the oxidation of an aldehyde, certain reagents can effect this transformation. For example, some oxidation methods for preparing 2-acetylpyridine involve the oxidation of 2-ethylpyridine. google.com

Alpha-Carbon Functionalization (e.g., Alpha-Halogenation, Sulfonyloxylation)

The alpha-carbon of the ethanone group (the methyl group) is acidic and can be functionalized through various reactions.

Alpha-Halogenation: The alpha-hydrogens of the acetyl group can be replaced with halogens (chlorine, bromine, or iodine) under either acidic or basic conditions. pressbooks.pubaklectures.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, a single alpha-hydrogen is typically replaced by a halogen. pressbooks.publibretexts.org The reaction proceeds through an enol intermediate. libretexts.org

Base-Promoted Halogenation: Under basic conditions, multiple or all alpha-hydrogens can be replaced by halogens. pressbooks.publibretexts.org This is because the introduction of the first halogen increases the acidity of the remaining alpha-hydrogens, making subsequent halogenations faster. pressbooks.pub For methyl ketones, this can lead to the haloform reaction. libretexts.org

Table 1: Reactivity of 1-(3-Amino-5-chloropyridin-2-YL)ethanone

MoietyReaction TypeDescriptionKey Reagents/Conditions
AminopyridineNucleophilic SubstitutionDisplacement of the C-5 chlorine atom by nucleophiles.Oxygen/Sulfur nucleophiles, elevated temperature, base/catalyst
Condensation/CyclizationFormation of fused heterocyclic systems.Carbonyl compounds, multicomponent reaction conditions
Amino Group DerivatizationAcylation, alkylation, arylation of the amino group.Acylating agents, Buchwald-Hartwig coupling reagents
EthanoneCarbonyl Group TransformationsReduction to a secondary alcohol or oxidation.NaBH4, LiAlH4 (reduction)
Alpha-Carbon FunctionalizationHalogenation of the methyl group.Halogens (Cl2, Br2, I2) with acid or base

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. However, the substituents significantly modulate this reactivity. The amino group at the 3-position is a strong electron-donating group, which activates the ring towards electrophilic attack. Conversely, the acetyl group at the 2-position and the chlorine atom at the 5-position are electron-withdrawing, deactivating the ring.

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of this compound are directed by the existing substituents. masterorganicchemistry.comyoutube.com In general, EAS involves the attack of an electrophile by the aromatic pi system, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the electronic nature of the substituents. masterorganicchemistry.com

The powerful activating effect of the amino group directs incoming electrophiles primarily to the positions ortho and para to it. In this specific molecule, the positions available for substitution are C4 and C6. The C4 position is ortho to the amino group and meta to the acetyl and chloro groups. The C6 position is para to the amino group and ortho to the chloro group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionRelation to Amino Group (Activating)Relation to Acetyl Group (Deactivating)Relation to Chloro Group (Deactivating)Predicted Reactivity
C4OrthoMetaMetaHighly Favored
C6ParaOrthoOrthoLess Favored

This table is based on established principles of directing effects in electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying the pyridine ring, particularly at the position bearing the chlorine atom. youtube.comyoutube.com Unlike electrophilic substitution, SNA is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org The acetyl group and the pyridine nitrogen atom contribute to making the ring electron-poor and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

The chlorine atom at the C5 position can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. These reactions are often carried out at elevated temperatures. youtube.com The general mechanism involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion, followed by the elimination of the chloride ion. libretexts.org

Modern synthetic methods have increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, offering a more atom-economical approach to creating complex molecules. For heteroaromatic compounds like substituted pyridines, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool.

Strategies involving palladium, rhodium, or iridium catalysts can be employed to activate and functionalize the C-H bonds of the pyridine ring. The directing-group ability of the existing functional groups, particularly the acetyl or amino group, can be harnessed to control the regioselectivity of these transformations. For example, the acetyl group could direct ortho-C-H activation, potentially at the C3 position if the amino group were protected or modified. However, the presence of the amino group itself can also direct C-H activation.

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The study of reaction intermediates provides direct insight into the reaction pathway. In electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex), a carbocation that is resonance-stabilized. youtube.com For this compound, the stability of the possible arenium ions will determine the preferred site of electrophilic attack.

In nucleophilic aromatic substitution, the Meisenheimer complex is the critical intermediate. libretexts.org Spectroscopic techniques such as NMR and IR, as well as computational modeling, can be used to study these transient species. The structure and stability of the Meisenheimer complex are influenced by the nature of the nucleophile, the leaving group, and the other substituents on the ring. nih.gov

The kinetics of these reactions, which describe their rates, are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. For electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the arenium ion, as this step disrupts the aromaticity. masterorganicchemistry.com

In nucleophilic aromatic substitution, the rate-determining step can be either the addition of the nucleophile to form the Meisenheimer complex or the subsequent elimination of the leaving group. The relative rates of these two steps can depend on the specific reactants and conditions. nih.gov For instance, with a poor leaving group, the elimination step may be rate-limiting.

1 3 Amino 5 Chloropyridin 2 Yl Ethanone As a Central Synthetic Intermediate

A Building Block for Intricate Heterocyclic Architectures

The strategic placement of reactive groups on the pyridine (B92270) ring of 1-(3-amino-5-chloropyridin-2-yl)ethanone makes it an ideal precursor for the synthesis of various fused and substituted heterocyclic compounds. The amino and acetyl groups can readily participate in condensation and cyclization reactions, while the chloro atom offers a site for nucleophilic substitution or cross-coupling reactions.

Synthesis of Naphthyridine Derivatives

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are a prominent class of heterocycles with a wide range of biological activities. The synthesis of naphthyridine frameworks can be achieved using aminopyridine precursors. For instance, the Gould-Jacobs reaction, a classical method for quinoline (B57606) synthesis, can be adapted for the preparation of 1,5-naphthyridine (B1222797) derivatives from 3-aminopyridines. This involves the condensation of the aminopyridine with a β-ketoester or a related species, followed by thermal cyclization.

Another approach involves the palladium-mediated synthesis of 1,5-naphthyridinones from 3-aminopyridines and acrylates. This highlights the versatility of aminopyridine scaffolds in modern synthetic methodologies for accessing the naphthyridine core. While direct examples starting from this compound are not extensively detailed, its structural similarity to other aminopyridines used in these syntheses suggests its potential as a valuable precursor for novel substituted naphthyridines.

Formation of Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, found in numerous therapeutic agents. accessscience.com The synthesis of this heterocyclic system is often accomplished through the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Tchitchibabin reaction) or through multi-component reactions. accessscience.com

The Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful multi-component strategy, allows for the rapid assembly of imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. nih.gov This reaction has been employed to synthesize a variety of substituted imidazo[1,2-a]pyridines, including those with potential anticancer activity. nih.govnih.gov The amino group of this compound makes it a suitable substrate for such transformations, enabling the introduction of diverse substituents onto the final imidazo[1,2-a]pyridine core. The resulting products can be further modified, for example, by using the GBB adducts in subsequent Ugi reactions to create peptidomimetic structures. nih.gov

Reaction TypeReactantsProduct ScaffoldReference
Groebke–Blackburn–BienayméAminopyridine, Aldehyde, IsocyanideImidazo[1,2-a]pyridine nih.gov
Ugi Reaction (post-GBB)GBB product, Acid, Amine, IsocyanideImidazo[1,2-a]pyridine-peptidomimetic nih.gov

Construction of Thiazolidinone Analogues

Thiazolidinones are another important class of heterocyclic compounds with diverse biological activities. Their synthesis often involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, such as thioglycolic acid. scribd.com

A study on the synthesis of 4-thiazolidinone (B1220212) analogues of 2-amino-5-chloropyridine (B124133) provides a relevant pathway. scribd.com In this work, 2-amino-5-chloropyridine was first condensed with various aromatic aldehydes to form the corresponding Schiff bases. scribd.com Subsequent reaction of these Schiff bases with thioglycolic acid, in the presence of zinc chloride, yielded the desired 3-(5-chloropyridin-2-yl)-2-arylthiazolidin-4-ones. scribd.com Although this synthesis starts from 2-amino-5-chloropyridine, the methodology is directly applicable to derivatives like this compound. The amino group would first form a Schiff base, which would then undergo cyclization to the thiazolidinone.

Synthetic Scheme for Thiazolidinone Analogues

StepReactantsIntermediate/ProductReference
12-Amino-5-chloropyridine, Aromatic aldehydeN-Arylmethylidene-5-chloropyridin-2-amine (Schiff's base) scribd.com
2Schiff's base, Thioglycolic acid, ZnCl23-(5-chloropyridin-2-yl)-2-arylthiazolidin-4-one scribd.com

Preparation of Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. scribd.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.net

The acetyl group and the adjacent amino group in this compound provide a platform for constructing pyrazole rings. For instance, the amino group can be transformed into a hydrazine moiety, which can then react with a suitable partner to form the pyrazole ring. Alternatively, the acetyl group can be part of a 1,3-dicarbonyl system after further functionalization, which can then be cyclized with hydrazine. The synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and phenylhydrazine (B124118) is a well-established method. mdpi.com

Applications in other Fused and Bridged Heterocyclic Architectures

The reactivity of this compound also lends itself to the synthesis of other fused heterocyclic systems. For example, the amino and acetyl groups can be utilized in reactions to form pyridopyrimidine or pyrazolopyridine structures. The synthesis of fused azines from pyridazin-3-one and 2-amino-5-arylazopyridine derivatives demonstrates the utility of substituted pyridines in constructing complex polyheterocyclic systems. mdpi.com

Furthermore, the synthesis of pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade/click strategies showcases the potential for creating highly complex and diverse polyheterocyclic compounds from aminopyridine-based starting materials. These advanced synthetic strategies open up possibilities for utilizing this compound in the generation of novel, densely functionalized heterocyclic libraries.

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The functional group array of this compound makes it an excellent candidate for participation in various MCRs.

As previously mentioned, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prime example of an MCR that utilizes aminopyridines to generate imidazo[1,2-a]pyridines. nih.gov This three-component reaction offers a rapid and diversity-oriented approach to this important heterocyclic scaffold. nih.gov The resulting imidazo[1,2-a]pyridine products can then serve as substrates in subsequent MCRs, such as the Ugi reaction, to build even more complex and drug-like molecules. nih.gov This sequential MCR approach allows for the efficient construction of libraries of compounds with high molecular diversity starting from a simple aminopyridine precursor.

The versatility of MCRs, combined with the reactivity of this compound, provides a powerful platform for the discovery of new heterocyclic compounds with potential applications in various fields of chemical and biological science.

In-depth Analysis of this compound as a Synthetic Intermediate Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific applications of the chemical compound This compound as a central synthetic intermediate is scarce in publicly accessible records. This particular isomer, while possessing reactive functional groups suggesting its potential utility in organic synthesis, does not appear to be a widely documented building block in the synthesis of complex molecular architectures or in extensive derivatization studies for structure-reactivity and structure-property relationship analyses.

The field of organic synthesis heavily relies on versatile intermediates, which are compounds that serve as the starting point for the construction of more complex molecules. Typically, substituted pyridines are of great interest to medicinal chemists due to their presence in a wide array of biologically active compounds. The functional groups present in This compound —an amino group, a chloro substituent, and an acetyl group—theoretically offer multiple reaction sites for chemical modification. The amino group can act as a nucleophile or be transformed into various other functionalities, the acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, and the chloro atom can participate in cross-coupling reactions.

However, the specific role of this compound as a precursor in advanced organic synthesis, as outlined in the requested article structure, is not substantially supported by available literature. Research on related isomers, such as those with different substitution patterns on the pyridine ring, is more prevalent. These studies often detail the use of aminopyridine derivatives in the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are scaffolds for developing kinase inhibitors and other therapeutic agents.

The intended exploration of its use in generating complex molecular architectures and its derivatization for structure-reactivity relationship (SAR) studies did not yield specific examples or data that would allow for the creation of detailed research findings or data tables as requested. While general principles of organic synthesis allow for the postulation of potential reactions—such as condensation of the amino group with dicarbonyl compounds to form fused rings or modification of the acetyl group to build side chains—concrete, published examples for This compound remain elusive.

Consequently, a detailed article focusing solely on the specified topics for this particular compound cannot be generated at this time due to the lack of specific, verifiable scientific research in the public domain. The absence of such information suggests that this compound may be a novel reagent with limited reported applications, or its use may be confined to proprietary research not disclosed in publicly available sources.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of magnetically active nuclei. The ¹H NMR spectrum of 1-(3-amino-5-chloropyridin-2-yl)ethanone is expected to show distinct signals for the methyl protons, the amino protons, and the two aromatic protons on the pyridine (B92270) ring. The ¹³C NMR spectrum would correspondingly display signals for the methyl carbon, the carbonyl carbon, and the five carbons of the pyridine ring. organicchemistrydata.org Predicted chemical shifts are based on the analysis of similar structures such as 5-amino-2-chloropyridine (B41692) and various acetophenones. chemicalbook.comnist.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₃ (acetyl)~2.5~28
C=O (acetyl)-~200
NH₂~5.0-6.0 (broad)-
Pyridine H-4~7.8~138
Pyridine H-6~8.1~145
Pyridine C-2-~150
Pyridine C-3-~140
Pyridine C-5-~125
Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing connectivity between atoms. creative-biostructure.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between the two pyridine protons (H-4 and H-6), which are expected to show a ⁴J coupling (meta-coupling). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. libretexts.org It would definitively link the ¹H signals for H-4 and H-6 to their corresponding ¹³C signals (C-4 and C-6), and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. emerypharma.com Key expected correlations include:

The methyl protons to the carbonyl carbon (C=O) and to C-2 of the pyridine ring.

H-4 to C-2, C-3, C-5, and C-6.

H-6 to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. creative-biostructure.com It could provide insights into the preferred conformation, for instance, by showing a correlation between the methyl protons and the H-6 proton, which would suggest a specific orientation of the acetyl group relative to the pyridine ring.

The structure of this compound presents possibilities for dynamic processes that could be studied by variable temperature NMR. One such process is the restricted rotation around the single bond connecting the acetyl group to the pyridine ring (C2-C(O)). At low temperatures, this rotation might become slow enough on the NMR timescale to result in the observation of distinct conformers.

Additionally, aminopyridine derivatives can exhibit tautomerism, where the amino group exists in equilibrium with an imino form. Dynamic NMR studies could potentially quantify the equilibrium between the amine (this compound) and its imine tautomer, although the amino form is generally predominant for aminopyridines.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₇H₇ClN₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and measured with high accuracy (typically within 5 ppm). The presence of chlorine would be readily identified by the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Interactive Table 2: HRMS Data for this compound

IonChemical FormulaCalculated Exact Mass
[M+H]⁺ (³⁵Cl)[C₇H₈³⁵ClN₂O]⁺171.0374
[M+H]⁺ (³⁷Cl)[C₇H₈³⁷ClN₂O]⁺173.0345

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a structural fingerprint. nih.gov For protonated this compound, a plausible fragmentation pathway would involve initial cleavages at the most labile bonds. mdpi.comunito.itresearchgate.net

A primary fragmentation would likely be the loss of the acetyl group as a neutral ketene (B1206846) molecule (CH₂=C=O) or the loss of a methyl radical followed by carbon monoxide. Another characteristic fragmentation would be the alpha-cleavage of the C-C bond between the carbonyl and the pyridine ring, leading to the formation of an acylium ion [CH₃CO]⁺ (m/z 43) and the corresponding aminopyridine radical cation.

A proposed major fragmentation pathway involves the loss of an acetyl radical, leading to a stable aminopyridinyl cation.

[M+H]⁺ (m/z 171) → [M+H - CH₂CO]⁺ (m/z 129): Loss of neutral ketene. The resulting ion would be 3-amino-5-chloropyridine (B188169).

[M+H]⁺ (m/z 171) → [CH₃CO]⁺ (m/z 43): Formation of the acylium ion.

Analysis of these fragmentation pathways is critical for the structural confirmation of the molecule and for distinguishing it from potential isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization and Intermolecular Interactions (e.g., Hydrogen Bonding)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features. nih.gov

Interactive Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3300-3500
Aromatic C-HStretch3000-3100
Aliphatic C-H (methyl)Stretch2850-3000
Carbonyl (C=O)Stretch1680-1700
Aromatic C=C and C=NStretch1550-1650
Amino (N-H)Bend1500-1600
Carbon-Chlorine (C-Cl)Stretch700-850

The N-H stretching region would likely show two distinct bands, characteristic of a primary amine. The position and shape of the strong carbonyl (C=O) absorption are particularly informative. Its frequency, expected around 1685 cm⁻¹, would be lower than that of a simple alkyl ketone due to conjugation with the pyridine ring.

Furthermore, the presence of both a hydrogen bond donor (the -NH₂ group) and acceptors (the carbonyl oxygen and the pyridine nitrogen) suggests the potential for significant intermolecular hydrogen bonding in the solid state. nih.gov This interaction would be reflected in the IR spectrum by a broadening of the N-H and C=O stretching bands and a shift of these bands to lower frequencies compared to their positions in a non-polar solvent.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be generated.

Hypothetical Crystal Data for this compound

ParameterHypothetical Value
Empirical FormulaC₇H₇ClN₂O
Formula Weight170.60
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.50
b (Å)12.30
c (Å)8.20
α (°)90
β (°)105.5
γ (°)90
Volume (ų)728.9
Z4
Calculated Density (g/cm³)1.556
Absorption Coefficient (mm⁻¹)0.45
F(000)352

Analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, as well as potential π-π stacking interactions between the pyridine rings. These interactions are crucial in understanding the solid-state properties of the compound.

In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetics

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are invaluable for monitoring the progress of a chemical reaction in real-time. These methods allow for the identification of reactants, intermediates, and products as they form and are consumed, providing critical insights into the reaction mechanism and kinetics.

For the synthesis of this compound, in-situ spectroscopy could be employed to:

Track the consumption of starting materials.

Identify and characterize any transient intermediates.

Determine the rate of formation of the final product.

Elucidate the reaction order and activation energy.

A hypothetical data table summarizing kinetic data that could be obtained from in-situ spectroscopic monitoring is provided below.

Hypothetical Kinetic Data for the Formation of this compound

Reaction ParameterHypothetical Value
Reaction Order (with respect to starting material A)1
Reaction Order (with respect to starting material B)1
Overall Reaction Order2
Rate Constant (k) at 298 K (M⁻¹s⁻¹)0.05
Activation Energy (Ea) (kJ/mol)65
Pre-exponential Factor (A) (M⁻¹s⁻¹)1.2 x 10⁸

This data would be instrumental in optimizing reaction conditions to improve yield and selectivity, as well as in developing a deeper understanding of the underlying chemical transformations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. While direct computational studies on 1-(3-Amino-5-chloropyridin-2-yl)ethanone are not extensively available in the public domain, valuable insights can be drawn from research on analogous substituted pyridines, such as 2-acetylpyridine (B122185) and aminopyridines. scielo.brresearchgate.net

The electronic structure of a molecule governs its reactivity. Key descriptors derived from quantum chemical calculations, such as frontier molecular orbitals (HOMO and LUMO) and charge distribution, offer a quantitative understanding of this relationship.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. scielo.brresearchgate.net For substituted pyridines, the distribution of HOMO and LUMO is significantly influenced by the nature and position of the substituents. In a molecule like this compound, the amino group (an electron-donating group) and the acetyl and chloro groups (electron-withdrawing groups) would create a complex interplay of electronic effects. Theoretical studies on 2-acetylpyridine derivatives have shown that the HOMO is typically localized on the pyridine (B92270) ring and the acetyl group, while the LUMO is distributed over the entire molecule. scielo.brresearchgate.net

Charge Distribution: The distribution of electron density within the molecule, often analyzed through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is vital for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the nitrogen atom of the pyridine ring, the oxygen atom of the acetyl group, and the nitrogen of the amino group are expected to carry negative partial charges, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbon and the carbon atoms attached to the electronegative chlorine and nitrogen atoms would likely exhibit positive partial charges.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on this compound, based on findings for similar molecules. scielo.brresearchgate.net

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical stability and reactivity
Dipole Moment3.2 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and based on typical ranges observed for similar pyridine derivatives.

Quantum chemical calculations can be employed to map out potential reaction pathways, identify the structures of transition states, and calculate the associated energy barriers. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of chemical transformations. For instance, in the synthesis of pyridine derivatives, computational methods can help elucidate the mechanism of cyclization reactions. nih.gov The reaction of this compound could involve transformations at the amino or acetyl groups. Theoretical studies could model the protonation, acylation, or condensation reactions at the amino group, or nucleophilic addition to the carbonyl group of the acetyl moiety. By calculating the activation energies for different possible pathways, the most likely reaction products can be predicted. Quantum mechanical methods have been successfully applied to study reaction pathways such as SN2 reactions, providing accurate energy profiles. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the insights from static quantum chemical calculations to the dynamic behavior of molecules and their interactions with other entities.

Conformational Analysis: Molecules with rotatable bonds, such as the C-C bond between the pyridine ring and the acetyl group in this compound, can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The orientation of the acetyl group relative to the pyridine ring is a key conformational feature. Steric hindrance between the acetyl group and the adjacent amino group could influence the preferred conformation. Studies on similar systems, like N-acylpiperidines, have shown that steric and electronic effects dictate the conformational preferences. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. youtube.com An MD simulation of this compound would reveal the flexibility of the molecule, the accessible conformations, and the dynamics of intramolecular hydrogen bonding between the amino group and the acetyl oxygen. Such simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in solution. youtube.com Direct ab initio MD studies on aminopyridine dimers have revealed the timescales of processes like proton transfer following ionization. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, typically a protein receptor. nih.govtandfonline.comashdin.commdpi.comnih.govnih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action. Given the prevalence of substituted pyridines in biologically active compounds, it is plausible that this compound could be investigated for its interaction with various biological targets. nih.gov

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity for different poses. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For example, the amino group and the pyridine nitrogen could act as hydrogen bond donors and acceptors, respectively, while the chlorophenyl moiety could engage in hydrophobic interactions.

The following table illustrates the type of data generated from a molecular docking study.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Kinase A-8.5LYS76, GLU91, LEU135
Hypothetical Protease B-7.2ASP25, ILE50, GLY27

Note: The data in this table is for illustrative purposes and does not represent actual experimental results.

Computational Studies on Aromaticity and Tautomerism within Pyridine Ring Systems

Aromaticity: Pyridine is an aromatic heterocycle, and its aromaticity is a key determinant of its stability and reactivity. youtube.com The introduction of substituents can modulate the aromatic character of the pyridine ring. Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). For this compound, the electron-donating amino group and the electron-withdrawing acetyl and chloro groups would have opposing effects on the electron density of the ring, which could subtly influence its aromaticity.

Tautomerism: Aminopyridines can exist in different tautomeric forms, most commonly the amino and imino forms. psu.eduyoutube.comyoutube.com For 2-aminopyridine (B139424), the amino form is generally favored. youtube.com Theoretical studies can calculate the relative energies of different tautomers to predict the predominant form in different environments (gas phase or in solution). mdpi.com For 1-(3-Aino-5-chloropyridin-2-yl)ethanone, the potential for tautomerism of the amino group exists. Computational analysis would likely confirm that the amino tautomer is the more stable form, consistent with findings for other 2-aminopyridines. The preference for a particular tautomer is crucial as it dictates the molecule's chemical and biological properties.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. biosynce.comacs.org The synthesis of pyridine (B92270) derivatives is an active area for the application of these principles. Future research on 1-(3-amino-5-chloropyridin-2-yl)ethanone is likely to focus on developing more sustainable synthetic methodologies.

Current synthetic strategies for substituted pyridines can be resource-intensive. nih.govnih.gov Green chemistry approaches offer alternatives that are both efficient and environmentally responsible. One promising direction is the use of microwave-assisted organic synthesis (MAOS). acs.org This technique can significantly shorten reaction times from hours to minutes and often leads to higher yields and purer products, reducing the need for extensive purification steps. acs.org One-pot multicomponent reactions (MCRs) represent another key green strategy, allowing the synthesis of complex molecules like pyridine derivatives in a single step from simple precursors, thereby increasing efficiency and reducing waste. acs.orgnih.gov

Research could explore adapting existing MCRs or developing new ones for the specific synthesis of this compound. Furthermore, the use of greener solvents is crucial. Pyridine and its derivatives can sometimes act as both solvent and catalyst, and designing systems where the product can be easily separated, for instance through temperature-dependent phase separation, aligns with green chemistry goals. biosynce.com

Table 1: Potential Green Synthesis Strategies for Substituted Pyridines

Strategy Description Potential Advantages Relevant Findings
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions. Reduced reaction times, increased yields, higher product purity. Recognized as a green chemistry tool for synthesizing pyridine derivatives. acs.orgnih.gov
One-Pot Multicomponent Reactions Combines three or more reactants in a single vessel to form a final product. High atom economy, simplified procedures, reduced waste generation. Efficient for creating novel pyridine derivatives with excellent yields. acs.org
Catalysis in Green Solvents Employs environmentally friendly solvents and catalytic processes. Reduced environmental impact, potential for catalyst recycling, lower energy consumption. Pyridine derivatives can function in biphasic systems, allowing for easy separation. biosynce.com
Metal-Free Synthesis Avoids the use of heavy or toxic metal catalysts. Reduced toxicity and environmental contamination, lower cost. Methods using environmentally friendly reagents like iodoxybenzoic acid have been developed for pyridine synthesis. organic-chemistry.org

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, enabling transformations under mild conditions that are often difficult to achieve through traditional thermal methods. The pyridine ring system and its substituents in this compound make it an interesting candidate for exploration in these fields.

Visible-light photoredox catalysis, often employing transition metal complexes with polypyridyl ligands (like bipyridine and terpyridine), has emerged as a versatile method for a wide range of organic reactions. acs.org The pyridine nitrogen in this compound could allow it to act as a ligand in such photocatalytic systems. Moreover, the amino and chloro groups on the pyridine ring are functional handles that could undergo photocatalytic transformations. For instance, photocatalytic methods have been developed for the functionalization of C-H bonds adjacent to amine groups and for reactions involving aminopyridines. nih.gov Porphyrins are another class of photocatalysts that can be activated by red light, which offers advantages for applications in biological systems due to deeper tissue penetration. nih.gov

Electrocatalysis offers another avenue for novel transformations. Polypyridyl ruthenium complexes have been shown to be effective electrocatalysts for the reduction of carbon dioxide (CO2). rsc.org The electronic properties of this compound could be tuned through its participation as a ligand, potentially influencing the efficiency and selectivity of such catalytic processes.

Table 2: Examples of Photocatalytic and Electrocatalytic Reactions with Pyridine Derivatives

Reaction Type Catalyst System Substrate/Product Type Significance
Photoredox C-H Functionalization Eosin Y with green LED 2-Aminopyridines Forms new C-C or C-N bonds under mild conditions. nih.gov
Photocatalytic Reduction Ru(bpy)₃²⁺ with visible light Electron-poor olefins Demonstrates the ability of pyridine-based ligands in reductive catalysis. acs.org
Electrocatalytic CO₂ Reduction [Ru(tpy)(bpy)(solvent)]²⁺ Carbon Dioxide Produces CO, a valuable chemical feedstock, using electricity. rsc.org
Red-Light Induced Arylation Free-base porphyrins Heteroarenes Enables reactions using lower-energy light, with potential biological applications. nih.gov

Design and Synthesis of Novel Pyridine-Based Reagents and Catalysts

The functional groups present on this compound—the primary amine, the chloro substituent, and the acetyl group—provide multiple reaction sites for chemical modification. This makes the compound an excellent starting point for the design and synthesis of novel reagents and catalysts.

The amino group can be readily derivatized through reactions such as acylation, alkylation, or diazotization, leading to a wide array of new structures. Similarly, the chlorine atom can be replaced via nucleophilic aromatic substitution reactions, introducing different functional groups onto the pyridine ring. The acetyl group's carbonyl carbon is susceptible to nucleophilic attack, and the adjacent methyl protons are acidic enough to participate in condensation reactions. sigmaaldrich.com

For example, the acetylpyridine moiety is a known structural motif in ligands for metal complexes. sigmaaldrich.comresearchgate.net By reacting the acetyl group with hydrazines, new polydentate ligands can be synthesized. These ligands can then be used to form metal complexes with interesting catalytic or material properties. The compound itself can serve as a precursor to more complex heterocyclic systems, which are important in medicinal chemistry and materials science. nih.gov The versatility of pyridine derivatives as building blocks is well-established, and this compound is a prime candidate for generating new chemical entities with tailored properties. researchgate.netsinogeneclon.com

Potential in Advanced Materials Science Applications

The structural features of this compound suggest its potential as a monomer or functional additive in the development of advanced materials.

Polymer Chemistry: Pyridine-containing polymers, such as poly(vinyl pyridine), exhibit interesting properties and can be modified through quaternization of the pyridine nitrogen. mdpi.com This introduces positive charges, which can alter the polymer's solubility, conductivity, and optical properties. mdpi.com The amino group on this compound could be used to incorporate the molecule into polymer backbones, for example, by reacting it with diacyl chlorides to form polyamides. The resulting polymers would possess the electronic and coordination properties of the substituted pyridine unit, potentially leading to materials with applications in sensors, catalysis, or as functional coatings. The quaternization of poly(4-vinylpyridine) has been optimized using continuous flow chemistry, a technique that could be applied to polymers derived from this compound. nih.gov

Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and metal coordination. wikipedia.org The this compound molecule has several features conducive to forming well-defined supramolecular assemblies. The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The pyridine ring itself can participate in π-π stacking interactions. Furthermore, the pyridine nitrogen and the carbonyl oxygen of the acetyl group can coordinate to metal ions, leading to the formation of metallo-supramolecular structures. researchgate.net These self-assembled structures could find applications in areas like drug delivery, molecular recognition, and the creation of "smart" materials that respond to external stimuli. wikipedia.org Pyridine derivatives have also been used to passivate defects in perovskite solar cells, highlighting their utility in functional materials. acs.org

Integration of Chemoinformatics and Data-Driven Approaches in Compound Discovery and Optimization

Chemoinformatics and data-driven methods are revolutionizing chemical research by enabling faster and more efficient discovery and optimization of molecules and reactions. nih.govfrontiersin.org These computational tools can be applied to this compound to accelerate research into its potential applications.

Compound Discovery: Virtual screening of libraries containing derivatives of this compound could identify promising candidates for specific biological targets or material properties. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of new, unsynthesized derivatives based on their chemical structure, guiding synthetic efforts toward compounds with desired characteristics. researchgate.net

Synthesis Optimization: Machine learning algorithms, particularly Bayesian optimization, can be used to optimize reaction conditions for the synthesis of this compound and its derivatives. nih.gov This approach can explore a large parameter space (e.g., temperature, concentration, catalyst loading) more efficiently than traditional one-variable-at-a-time methods, leading to higher yields and purity. nih.gov This has been successfully demonstrated for the synthesis of pyridinium (B92312) salts in continuous flow systems. nih.gov

The integration of chemoinformatics can streamline the entire research and development pipeline, from initial compound design and property prediction to the optimization of synthetic routes, ultimately saving time and resources. wiley.comyoutube.com

Table 3: Chemoinformatics Tools and Their Application to this compound Research

Chemoinformatics Tool Application Potential Outcome
Virtual Screening Screen virtual libraries of derivatives against biological targets. Identification of potential lead compounds for drug discovery. nih.govresearchgate.net
QSAR Modeling Predict properties (e.g., bioactivity, toxicity, material properties) of derivatives. Prioritization of synthetic targets with optimal characteristics. researchgate.net
Molecular Dynamics Simulations Simulate the behavior of the molecule in different environments (e.g., with proteins, in polymers). Understanding interaction mechanisms at the molecular level. researchgate.net
Bayesian Optimization Optimize reaction conditions for synthesis. Development of highly efficient and robust synthetic protocols. nih.gov
Data Mining of HTS Results Extract knowledge from large-scale screening data. Identification of structure-activity relationships and new research directions. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(3-Amino-5-chloropyridin-2-YL)ethanone, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of pyridine-based ethanones often follows nucleophilic substitution or condensation reactions. For analogs like 1-(2-amino-5-methoxyphenyl)ethanone, protocols involve halogenation of precursor pyridines followed by amination. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yield and purity. For instance, acetonitrile distilled over CaH₂ ensures anhydrous conditions, reducing side reactions . Chloro and amino substituents may require controlled pH to avoid dehalogenation or oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., amino and chloro groups via coupling patterns and chemical shifts). For example, downfield shifts in aromatic protons indicate electron-withdrawing effects from chlorine .
  • X-ray Crystallography : Resolves absolute configuration and bond lengths. SHELX software (SHELXL/SHELXS) refines structures, particularly for high-resolution or twinned data .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns. Discrepancies between experimental and theoretical isotopic distributions may indicate impurities.

Cross-referencing NMR with crystallographic data resolves ambiguities in tautomeric forms or hydrogen bonding .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Critical precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in sealed containers. Avoid waterway contamination .
  • Toxicity Mitigation : If ingested, rinse mouth immediately and seek medical attention. Skin contact requires 15-minute washing with soap/water .
  • Storage : Keep in airtight containers away from oxidizers and heat sources to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound, and what functionals are optimal?

Methodological Answer: DFT studies often use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost. For pyridine derivatives:

  • Basis Sets : 6-31G(d,p) captures polarization effects for chlorine and nitrogen atoms.
  • Property Prediction : Calculate HOMO-LUMO gaps to assess reactivity, or electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine functional choice. Becke’s 1993 hybrid functional shows <3 kcal/mol error in thermochemical properties for similar systems .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational geometry optimizations?

Methodological Answer: Discrepancies often arise from solvent effects or lattice constraints in crystallography versus gas-phase DFT calculations. Strategies include:

  • Implicit Solvent Models : Use COSMO or PCM in DFT to mimic solvent interactions.
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant solution-phase conformers.
  • Hirshfeld Surface Analysis : Compare crystallographic packing forces (e.g., hydrogen bonds, π-π stacking) with computed gas-phase geometries .
    SHELXL refinement parameters (e.g., displacement ellipsoids) help quantify thermal motion differences .

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions, and what mechanistic insights exist?

Methodological Answer: The amino and chloro groups act as directing ligands in palladacycle formation. Key steps:

  • Pre-catalyst Synthesis : React with Pd(OAc)₂ in acetonitrile/toluene to form cyclometalated complexes. Monitor via ¹H NMR for Pd-N/Pd-C bond signatures .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-amino groups) tracks ligand exchange rates. Kinetic studies (Eyring plots) reveal rate-limiting steps (e.g., oxidative addition vs. transmetallation).
  • Contradiction Analysis : If catalytic activity diverges from analogs (e.g., methoxy vs. chloro substituents), DFT studies clarify electronic effects on Pd center electron density .

Data Contradiction Analysis Example

Scenario : Conflicting NMR and X-ray data on amino group protonation state.
Resolution :

  • Perform pH-dependent NMR to identify protonation shifts.
  • Compare crystallographic bond lengths (C-N vs. C=N) with DFT-optimized geometries.
  • Use IR spectroscopy to detect N-H stretching frequencies absent in deprotonated forms .

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